molecular formula C6H3BrF3N B1279140 3-Bromo-5-(trifluoromethyl)pyridine CAS No. 436799-33-6

3-Bromo-5-(trifluoromethyl)pyridine

Cat. No.: B1279140
CAS No.: 436799-33-6
M. Wt: 225.99 g/mol
InChI Key: HEDHNDVPKRVQPN-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrF3N. It is a pyridine derivative characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the fifth position on the pyridine ring. This compound is widely used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-(trifluoromethyl)pyridine can be synthesized through various methods. One common approach involves the iodide displacement reaction of 3-bromo-5-iodopyridine with in situ generated trifluoromethyl copper . The reaction typically requires a copper catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may include steps such as catalytic hydrogenolysis to reduce unwanted by-products and recycle them back into the reactor .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds .

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 4-Bromo-3-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine

Comparison: 3-Bromo-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in certain synthetic applications. Compared to its analogs, this compound often exhibits higher reactivity in substitution and coupling reactions, providing greater versatility in organic synthesis .

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDHNDVPKRVQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456230
Record name 3-Bromo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436799-33-6
Record name 3-Bromo-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436799-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-(trifluoromethyl)pyridine
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Synthesis routes and methods

Procedure details

A solution of sodium nitrite (402 mg, 5.83 mmol) in water (6.8 mL) was added slowly to a suspension of 5-(trifluoromethyl)pyridin-3-amine (947 mg, 5.55 mmol) in hydrogen bromide (48% aqueous solution, 1.57 mL) in ice-water bath. After being stirred for 10 min, the resulting orange diazo solution was directly but slowly transferred to a stirring mixture of copper(I) bromide (876 mg, 6.11 mmol) and hydrogen bromide (48% aqueous solution, 0.38 mL). The resulting brown mixture was heated at 60° C. for 1 h. After cooling to room temperature, the mixture was diluted with methylene chloride, washed with 50% NaOH (until pH=11), and water. The aqueous layer was back extracted with methylene chloride. The combined organic extracts were carefully concentrated under vacuum to provide crude product without purification.
Quantity
402 mg
Type
reactant
Reaction Step One
Quantity
947 mg
Type
reactant
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.38 mL
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
876 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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